molecular formula C22H25FN2O2 B11206156 4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11206156
M. Wt: 368.4 g/mol
InChI Key: JLDALSCATHGLCF-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperidinylcarbonyl group, and a tetrahydroquinolinone core. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps:

    Formation of the Tetrahydroquinolinone Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorobenzene derivative in a Friedel-Crafts acylation reaction to introduce the fluorophenyl group onto the tetrahydroquinoline core.

    Addition of the Piperidinylcarbonyl Group: The final step involves the acylation of the tetrahydroquinoline derivative with a piperidinylcarbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov reaction, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action of 4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance its binding affinity to these targets, while the piperidinylcarbonyl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(2-bromophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one may confer unique properties such as increased lipophilicity and enhanced metabolic stability compared to its chloro- and bromo- analogs. This could result in improved pharmacokinetic and pharmacodynamic profiles, making it a more promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H25FN2O2/c1-14-19(22(27)25-12-5-2-6-13-25)20(15-8-3-4-9-16(15)23)21-17(24-14)10-7-11-18(21)26/h3-4,8-9,20,24H,2,5-7,10-13H2,1H3

InChI Key

JLDALSCATHGLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C(=O)N4CCCCC4

Origin of Product

United States

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